molecular formula C14H21NO3 B4863095 2,4-diethoxy-N-isopropylbenzamide

2,4-diethoxy-N-isopropylbenzamide

Cat. No.: B4863095
M. Wt: 251.32 g/mol
InChI Key: BRFHORYSQAJOJO-UHFFFAOYSA-N
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Description

2,4-Diethoxy-N-isopropylbenzamide is a chemical compound of interest in organic chemistry and pharmaceutical research. It features a benzamide core substituted with diethoxy and isopropyl groups. The structure is closely related to other substituted benzamides, such as 4-Ethoxy-N-isopropylbenzamide , which are commonly investigated as building blocks or intermediates in synthetic chemistry. Researchers value this class of compounds for developing new molecular entities. The ethoxy and isopropyl groups on the aromatic ring system can influence the compound's lipophilicity, crystallinity, and molecular interactions, which are critical parameters in drug discovery and materials science . As a research chemical, its primary mechanism of action is not predefined and is wholly dependent on the specific biological or chemical system under investigation. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. All published information is provisional, and researchers should characterize the compound thoroughly, including determining its proton NMR spectrum, mass data, and other physical properties, prior to use in experimental workflows.

Properties

IUPAC Name

2,4-diethoxy-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-5-17-11-7-8-12(13(9-11)18-6-2)14(16)15-10(3)4/h7-10H,5-6H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRFHORYSQAJOJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C(=O)NC(C)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Benzamide Derivatives

Compound Name Substituents on Benzamide Core Key Functional Groups Molecular Weight (g/mol) Primary Use/Activity Reference
2,4-Diethoxy-N-isopropylbenzamide 2,4-diethoxy, N-isopropyl Ethoxy, isopropylamide ~265 (estimated) Hypothesized: Agrochemical
N-(2,4-Difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (Diflufenican) Difluorophenyl, pyridinecarboxamide Fluorine, trifluoromethyl 394.3 Herbicide (Pesticide)
N-(2-((4-Chlorobenzyl)amino)-1-(4-methoxyphenyl)-2-oxoethyl)-4-methyl-N-propylbenzamide Chlorobenzyl, methoxyphenyl, propylamide Chlorine, methoxy, propyl 464.98 Research (Synthetic chemistry)
4-[bis(2-methylpropyl)sulfamoyl]-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide Sulfamoyl, benzothiazole, ethoxy Sulfamoyl, benzothiazole ~534 (estimated) Undisclosed (Research)

Key Observations:

Substituent Effects on Lipophilicity: Ethoxy groups in this compound likely increase lipophilicity compared to methoxy or amino substituents (e.g., 4-Amino-N,N-dipropylbenzamide in ), which may enhance membrane permeability in agrochemical applications. Fluorinated analogs like diflufenican exhibit higher polarity due to electronegative fluorine atoms, improving herbicidal activity through targeted binding .

Steric and Electronic Influences: The isopropyl group in this compound introduces steric bulk compared to smaller alkyl groups (e.g., methyl or ethyl). This could reduce enzymatic degradation but may also limit binding to compact active sites .

Synthetic Complexity :

  • Multicomponent reactions (e.g., in ) enable complex substituent integration but require rigorous purification, whereas simpler benzamides (e.g., this compound) may be synthesized via direct amidation or coupling .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4-diethoxy-N-isopropylbenzamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves coupling 2,4-diethoxybenzoic acid with isopropylamine using carbodiimide-based coupling agents (e.g., EDCI) and catalysts like DMAP. Reaction parameters such as solvent polarity (e.g., DCM or THF), temperature (0–25°C), and stoichiometric ratios (1:1.2 acid-to-amine) critically influence yield. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to achieve >95% purity .

Q. How can researchers characterize the structural integrity and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm substituent positions (e.g., diethoxy groups at C2/C4 and isopropylamide linkage). For example, methoxy protons typically resonate at δ 3.8–4.0 ppm in 1H^1H-NMR .
  • HPLC : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity. Retention times can be cross-referenced with analytical standards .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Methodological Answer : Begin with in vitro cytotoxicity screens (e.g., MTT assay on cancer cell lines) and enzyme inhibition assays (e.g., kinase or protease panels). Use dose-response curves (0.1–100 µM) to determine IC50_{50} values. Parallel negative controls (e.g., DMSO vehicle) are essential to rule out solvent interference .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s pharmacological profile?

  • Methodological Answer : Systematically modify substituents:

  • Ethoxy Groups : Replace with bulkier alkoxy groups (e.g., propoxy) to assess steric effects on target binding .
  • Isopropylamide : Substitute with cyclopropyl or tert-butyl groups to evaluate hydrophobic interactions. Computational tools (e.g., molecular docking with AutoDock Vina) can predict binding affinities to targets like kinases or GPCRs .
  • Data Analysis : Compare IC50_{50} values and ligand efficiency metrics (e.g., LE, LLE) across analogs .

Q. How should researchers address contradictions in biological activity data across studies?

  • Methodological Answer :

  • Reproducibility Checks : Validate assays under standardized conditions (e.g., cell passage number, serum-free media).
  • Meta-Analysis : Cross-reference data from orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays). For example, discrepancies in cytotoxicity may arise from off-target effects, which can be probed via RNA-seq or proteomic profiling .

Q. What advanced techniques are recommended for studying this compound’s interactions with biological targets?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kon_{on}, koff_{off}) to immobilized targets (e.g., recombinant enzymes) .
  • Cryo-EM/X-Ray Crystallography : Resolve compound-target co-structures to identify critical binding motifs (e.g., hydrogen bonds with active-site residues) .

Methodological Challenges and Solutions

Q. What strategies mitigate solubility limitations of this compound in aqueous assays?

  • Methodological Answer :

  • Co-Solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to enhance solubility without disrupting cell viability .
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) that hydrolyze in vivo to release the active compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-diethoxy-N-isopropylbenzamide
Reactant of Route 2
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2,4-diethoxy-N-isopropylbenzamide

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